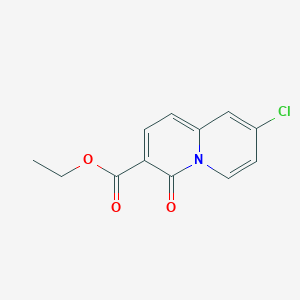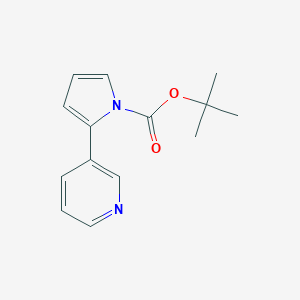![molecular formula C6H5N3 B015780 5H-pyrrolo[2,3-d]pyrimidine CAS No. 18549-65-0](/img/structure/B15780.png)
5H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to purine nucleobases, which are essential components of DNA and RNA. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
5H-Pyrrolo[2,3-d]pyrimidine, also known as 7-Deazapurine, primarily targets various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This interaction leads to significant changes in the cell, such as the induction of cell cycle arrest and apoptosis . The compound also increases the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .
Biochemical Pathways
The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of EGFR and Her2 can disrupt the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of VEGFR2 can affect angiogenesis, the process by which new blood vessels form from pre-existing ones . The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from dividing .
Result of Action
The result of this compound’s action is the induction of apoptosis, or programmed cell death, in cancer cells . This is achieved through the upregulation of proapoptotic proteins and the downregulation of anti-apoptotic proteins . Additionally, the compound can cause cell cycle arrest, preventing the cells from dividing and proliferating .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of halogen atoms in the compound’s structure can enhance its potency, selectivity, and pharmacological properties . .
Biochemical Analysis
Biochemical Properties
5H-pyrrolo[2,3-d]pyrimidine has been found to play a significant role in biochemical reactions. It has been shown to inhibit the α-amylase enzyme, which is crucial in the treatment of diabetes . The compound interacts with the α-amylase enzyme, leading to the inhibition of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. The compound has demonstrated significant cytotoxic effects against different cancer cell lines . It has been found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found to bind with the Bcl2 anti-apoptotic protein . This binding interaction leads to the inhibition of the protein, thereby inducing apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the NCI-H1581 and SNU-16 xenografted mice models, pyrrolo[2,3-d]pyrimidine-benzothiophene hybrid demonstrated great in vivo efficacies with TGI of 98.9% at a dose of 100 mg/kg in the NCI-H1581 model and 85.8% at a dose of 50 mg/kg in the SNU-16 model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to target serine hydroxymethyltransferase 2 (SHMT2) and de novo purine biosynthesis at glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring, provides an efficient route to the pyrrolo[2,3-d]pyrimidine system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported as a robust approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives, allowing for efficient and rapid production .
Chemical Reactions Analysis
Types of Reactions: 5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Substitution reactions, such as halogenation, can be achieved using halogenating agents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol.
Substitution: Thionyl chloride, dimethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: 5H-pyrrolo[2,3-d]pyrimidine serves as a valuable scaffold in the design and synthesis of novel compounds with potential therapeutic applications. Its structural similarity to purine nucleobases makes it an attractive target for the development of kinase inhibitors and other bioactive molecules .
Biology and Medicine: In biological and medicinal research, this compound derivatives have shown promising anticancer activity. These compounds have been evaluated for their ability to inhibit various kinases and induce apoptosis in cancer cells . Additionally, they have been investigated for their potential as antidiabetic agents by inhibiting enzymes like α-amylase .
Industry: In the industrial sector, this compound derivatives are used in the development of pharmaceuticals and agrochemicals. Their ability to interact with biological targets makes them valuable in the design of new drugs and crop protection agents .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activity.
Pyrido[2,3-d]pyrimidine: Shares structural similarities but differs in its chemical properties and applications.
Uniqueness: 5H-pyrrolo[2,3-d]pyrimidine is unique due to its specific fusion of pyrrole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to serve as a scaffold for various bioactive compounds highlights its versatility and importance in medicinal chemistry .
Properties
IUPAC Name |
5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTIPMCDNFPBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400013 | |
| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18549-65-0 | |
| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)



![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride](/img/structure/B15720.png)








